Decyl 3-chloropropanoate

Description

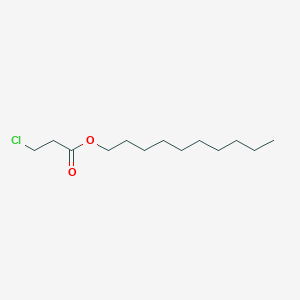

Decyl 3-chloropropanoate is an ester derivative comprising a decyl (C10) alkyl chain esterified to 3-chloropropanoic acid. This compound is primarily utilized in biochemical research, particularly in studies targeting cellular uptake mechanisms. For example, it has demonstrated inhibitory activity against L-proline uptake in cancer cell lines, with an IC50 value of 38.97 µM . Its structure combines the lipophilicity of the decyl chain with the electrophilic reactivity of the chlorinated propanoate group, making it a candidate for probing membrane-associated transport processes.

Properties

CAS No. |

74306-06-2 |

|---|---|

Molecular Formula |

C13H25ClO2 |

Molecular Weight |

248.79 g/mol |

IUPAC Name |

decyl 3-chloropropanoate |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-12-16-13(15)10-11-14/h2-12H2,1H3 |

InChI Key |

HOFHJGXZUUNNDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid, 3-chloro-, decyl ester can be synthesized through the esterification reaction between 3-chloropropanoic acid and decanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of propanoic acid, 3-chloro-, decyl ester involves the continuous esterification process. The reactants, 3-chloropropanoic acid and decanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Hydrolysis: 3-Chloropropanoic acid and decanol.

Reduction: 3-Chloropropanol and decanol.

Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Propanoic acid, 3-chloro-, decyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-, decyl ester primarily involves its hydrolysis to 3-chloropropanoic acid and decanol. The ester bond is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of the acid and alcohol. This hydrolysis reaction is important in various biological and industrial processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Branching vs. Linear Chains: tert-Butyl 3-Chloropropanoate

The tert-butyl ester of 3-chloropropanoate (CAS 55710-80-0) features a branched C4 chain. While direct activity data for this compound are unavailable, its physicochemical properties (e.g., lower molecular weight, higher volatility) suggest distinct applications in synthetic chemistry or solvent systems compared to long-chain analogs .

Functional Group Variations

Decyl Acrylate (CAS 2156-96-9)

Decyl acrylate replaces the chloropropanoate group with an acrylate moiety. This structural shift eliminates electrophilic reactivity but introduces polymerizable double bonds, making it suitable for materials science (e.g., coatings, adhesives). Unlike Decyl 3-chloropropanoate, it lacks bioactivity in uptake inhibition but shares similar solubility trends in organic solvents due to the decyl chain .

Decyl Glucoside

Decyl glucoside (CAS 58846-77-8) substitutes the chloropropanoate group with a glycosidic bond to glucose. This alteration transforms the compound into a non-ionic surfactant, highlighting how functional groups dictate application: this compound serves biochemical roles, while glucosides are formulation aids in cosmetics and detergents .

Solubility and Chain Length

Studies on carpyridine analogs (C2–C10 alkyl chains) demonstrate that solubility in organic solvents like chloroform and hexane increases with chain length due to enhanced lipophilicity. For this compound, the C10 chain balances moderate solubility in polar solvents (e.g., DMSO) with membrane permeability, a trait critical for cellular uptake studies .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Decyl 3-chloropropanoate in laboratory settings?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods for analyzing chlorinated esters. GC-MS is particularly effective for volatile derivatives, while HPLC with UV detection can resolve polar degradation products. Calibration standards should be prepared in inert solvents, and method validation must include spike-recovery tests to address matrix effects in complex samples .

Q. What safety protocols are critical when handling this compound in synthesis or degradation studies?

Due to its structural similarity to 3-chloropropionic acid (a skin corrosive agent), strict personal protective equipment (PPE) is required, including nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be segregated and neutralized using alkaline hydrolysis before disposal to minimize environmental release of chlorinated byproducts .

Q. How can researchers optimize the synthesis of this compound from 3-chloropropionic acid?

The esterification reaction between 3-chloropropionic acid and decyl alcohol can be catalyzed by sulfuric acid or immobilized lipases. For acid catalysis, a molar ratio of 1:1.2 (acid:alcohol) with reflux in toluene yields ~85% conversion. Enzymatic methods, though slower, reduce side reactions and enable greener synthesis. Post-reaction purification via vacuum distillation or silica gel chromatography is recommended to isolate the ester .

Advanced Research Questions

Q. What mechanistic insights explain the thermal degradation pathways of this compound under varying pH conditions?

Under acidic conditions, hydrolysis predominantly yields 3-chloropropionic acid and decyl alcohol. In alkaline media, dehydrohalogenation may occur, forming acrylate derivatives. Kinetic studies using NMR or FTIR can track degradation rates, while computational models (e.g., DFT) can predict transition states. Contradictions in degradation product profiles between studies may arise from trace metal catalysts or solvent polarity effects .

Q. How does the alkyl chain length (e.g., decyl vs. ethyl) influence the bioaccumulation potential of 3-chloropropanoate esters?

Comparative studies using logP measurements and zebrafish models indicate that longer alkyl chains (e.g., decyl) increase lipid solubility and bioaccumulation factors by 2–3× compared to shorter chains (e.g., ethyl). However, conflicting data exist on enzymatic hydrolysis rates in hepatic microsomes, suggesting chain length may alter substrate-enzyme binding affinity. Metabolomic profiling is advised to resolve these discrepancies .

Q. What strategies mitigate interference from co-eluting compounds when analyzing this compound in environmental samples?

Two-dimensional GC (GC×GC) coupled with time-of-flight MS improves resolution of co-eluting chlorinated organics. For HPLC, tandem columns (C18 followed by phenyl-hexyl) enhance selectivity. Matrix-matched calibration and isotope dilution (e.g., deuterated analogs) reduce false positives/negatives in complex matrices like soil or biological fluids .

Methodological Considerations

- Experimental Design : Include control groups for hydrolysis studies (e.g., neutral, acidic, and alkaline conditions) and replicate spiked samples for analytical validation.

- Data Contradictions : Address variability in degradation kinetics by standardizing reaction conditions (temperature, solvent purity) and validating assays across multiple laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.